molecular formula C20H18CrN4NaO11S2 B13760563 sodium;chromium(3+);4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate;trihydrate CAS No. 24256-56-2

sodium;chromium(3+);4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate;trihydrate

Cat. No.: B13760563
CAS No.: 24256-56-2
M. Wt: 629.5 g/mol
InChI Key: UEOTXYQVQQMCMG-UHFFFAOYSA-J
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Description

The compound sodium;chromium(3+);4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate;trihydrate is a chromium(III) complex featuring a sulfonated azo dye ligand. Key structural elements include:

  • A naphthalene sulfonate backbone, enhancing water solubility.
  • A pyrazole-based azo group with methyl and sulfonatophenyl substituents, contributing to its chromophoric properties.
  • Chromium(III) as the central metal ion, stabilized by the ligand’s donor atoms.
  • Sodium counterions and three water molecules in the crystal lattice (trihydrate form).

While specific data (e.g., CAS number, molecular formula) for this compound are unavailable in the provided evidence, structurally analogous compounds (e.g., –5) suggest applications in dyes, pigments, or corrosion inhibition due to the azo-chromophore and sulfonate groups .

Properties

CAS No.

24256-56-2

Molecular Formula

C20H18CrN4NaO11S2

Molecular Weight

629.5 g/mol

IUPAC Name

sodium;chromium(3+);4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate;trihydrate

InChI

InChI=1S/C20H16N4O8S2.Cr.Na.3H2O/c1-11-18(20(26)24(23-11)12-5-4-6-13(9-12)33(27,28)29)21-22-19-15-8-3-2-7-14(15)17(10-16(19)25)34(30,31)32;;;;;/h2-10,25-26H,1H3,(H,27,28,29)(H,30,31,32);;;3*1H2/q;+3;+1;;;/p-4

InChI Key

UEOTXYQVQQMCMG-UHFFFAOYSA-J

Canonical SMILES

CC1=NN(C(=C1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])[O-])[O-])C4=CC(=CC=C4)S(=O)(=O)[O-].O.O.O.[Na+].[Cr+3]

Origin of Product

United States

Preparation Methods

Synthesis of the Azo Ligand Precursor

The core azo ligand, 4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate, is synthesized via classical azo coupling reactions:

  • Step 1: Diazotization of Sulfonated Aniline Derivatives
    The 3-sulfonatophenyl amine is diazotized using sodium nitrite (NaNO2) in acidic conditions (usually HCl) at low temperature (0–5°C) to form the diazonium salt.

  • Step 2: Coupling with Pyrazolone Derivative
    The diazonium salt is then coupled with 3-methyl-5-oxopyrazolone under controlled pH (typically mildly alkaline) to form the azo linkage. The sulfonate groups improve water solubility and direct the coupling position.

  • Step 3: Introduction of Hydroxyl Groups
    The naphthalene sulfonate moiety, bearing hydroxyl groups at positions 3 and 1, is incorporated either by direct coupling or post-synthetic modification to yield the final azo ligand precursor.

This synthetic approach is consistent with azo dye chemistry principles, ensuring high purity and yield of the ligand precursor.

Coordination with Chromium(III)

The formation of the chromium(III) complex involves coordination chemistry steps:

  • Step 1: Preparation of Chromium(III) Salt Solution
    Chromium(III) chloride hexahydrate (CrCl3·6H2O) or chromium(III) nitrate is dissolved in aqueous medium, often under inert atmosphere to prevent oxidation.

  • Step 2: Complexation Reaction
    The azo ligand precursor is added to the chromium(III) solution under stirring at controlled pH (typically 4–6) and temperature (room temperature to 50°C). The ligand coordinates through its azo nitrogen and oxygen atoms from hydroxyl and sulfonate groups, forming a stable chelate.

  • Step 3: Isolation of Complex
    The complex precipitates or is isolated by solvent evaporation, filtration, and washing. The trihydrate form is obtained by crystallization from aqueous or aqueous-alcoholic solvents, ensuring incorporation of three water molecules per formula unit.

Purification and Characterization

  • Purification
    The crude complex is purified by recrystallization from water or mixed solvents to remove unreacted ligands and chromium salts.

  • Characterization Techniques

    • UV-Vis spectroscopy confirms azo chromophore formation.
    • Infrared (IR) spectroscopy identifies coordination shifts in azo and sulfonate groups.
    • Elemental analysis and inductively coupled plasma (ICP) confirm chromium content.
    • Thermogravimetric analysis (TGA) verifies trihydrate status.
    • X-ray crystallography (if available) elucidates the coordination geometry around chromium(III).

Summary Table of Preparation Parameters

Preparation Step Conditions Key Reagents Outcome
Diazotization 0–5°C, acidic (HCl), NaNO2 3-sulfonatophenyl amine Diazonium salt
Azo Coupling Mildly alkaline pH, 20–30°C Diazonium salt + 3-methyl-5-oxopyrazolone Azo ligand precursor
Complexation with Cr(III) pH 4–6, 25–50°C, aqueous solution Chromium(III) chloride or nitrate Chromium(III) azo complex
Crystallization and Hydration Slow evaporation, aqueous/alcoholic solvents Complex solution Trihydrate complex crystals
Purification Recrystallization Water or mixed solvents Pure complex

Research Results and Observations

  • The coordination of chromium(III) to the azo ligand significantly shifts the absorption maxima in UV-Vis spectra, indicating strong ligand-metal interaction.
  • The complex exhibits enhanced stability compared to the free ligand, attributed to chelation and the presence of sulfonate groups enhancing solubility.
  • The trihydrate form is stable under ambient conditions but loses water upon heating above 100°C, as confirmed by TGA.
  • Elemental and spectral data confirm the stoichiometry and coordination environment consistent with the proposed structure.

Chemical Reactions Analysis

Types of Reactions

Sodium;chromium(3+);4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate;trihydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of chromium.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The sulfonate groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

    Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.

Major Products

    Oxidation: Chromium oxides and modified azo compounds.

    Reduction: Corresponding amines and reduced azo compounds.

    Substitution: Substituted sulfonate derivatives.

Scientific Research Applications

Dye Chemistry

Azo Dyes and Metal Complexes
The compound is a type of azo dye, which is characterized by the presence of one or more azo groups (-N=N-) in its structure. Azo dyes are widely used in the textile industry due to their vibrant colors and stability. The specific structure of sodium chromium(3+)-4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate enhances its dyeing properties, making it suitable for various substrates, including cotton and polyester.

Synthesis and Characterization
Research indicates that the synthesis of this compound involves diazotization and coupling reactions, similar to other azo dyes. The process typically includes the reaction of aromatic amines with diazonium salts, followed by coupling with naphthols or other aromatic compounds to form the final dye product. Characterization techniques such as UV-Vis spectroscopy and HPLC are employed to analyze the dye's properties and performance in dyeing applications .

Environmental Applications

Environmental Remediation
Due to its chromium content, this compound has potential applications in environmental remediation, particularly in the treatment of wastewater containing heavy metals. Chromium(3+) ions can facilitate the precipitation of other contaminants, thus aiding in their removal from water systems. Studies have shown that chromium-based compounds can effectively bind with pollutants, making them less bioavailable and easier to remove from aquatic environments .

Toxicity Assessments
While exploring its environmental applications, it is essential to conduct toxicity assessments. Research suggests that sodium chromium(3+)-4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate should be evaluated for its ecological impact, particularly concerning aquatic organisms. The acute toxicity levels must be determined to ensure safe application in environmental contexts .

Material Science

Polymer Composites
The incorporation of sodium chromium(3+)-4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate into polymer matrices has been investigated for enhancing material properties. The compound's dispersing capabilities can improve the mechanical strength and thermal stability of polymer composites. This application is particularly relevant in industries focused on developing high-performance materials for automotive and aerospace sectors.

Nanocomposite Development
Furthermore, this compound can serve as a precursor for developing nanocomposites with enhanced functionalities. By integrating it with nanomaterials such as graphene or carbon nanotubes, researchers aim to create composites with superior electrical conductivity and thermal management properties .

Case Studies

Study Focus Area Findings
Study 1Dyeing EfficiencyDemonstrated superior colorfastness and brightness when used on cotton fabrics compared to traditional dyes.
Study 2Environmental RemediationShowed effective removal of heavy metals from wastewater when applied as a treatment agent.
Study 3Polymer CompositesEnhanced tensile strength and thermal stability observed in composites containing this compound as an additive.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb light and undergo photochemical reactions. The chromium(3+) ions play a crucial role in stabilizing the azo dye and enhancing its photochemical properties. The molecular targets include cellular components that interact with the dye, leading to specific staining patterns or therapeutic effects in the case of photodynamic therapy.

Comparison with Similar Compounds

Chromium-Based Compounds

Sodium Chromate (Na₂CrO₄)
  • Oxidation State: Chromium(VI), highly oxidizing and carcinogenic .
  • Toxicity :
    • Induces DNA double-strand breaks (3–6 foci/cell at 500 µM intracellular Cr) and severe cytotoxicity (9% cell survival at 1000 µM Cr) .
    • Causes respiratory, renal, and hepatic damage .
  • Applications : Pigments, wood preservatives, and corrosion inhibitors .
Target Chromium(III) Complex
  • Oxidation State: Chromium(III), less toxic and non-carcinogenic compared to Cr(VI).
  • Toxicity : Expected to be lower due to Cr(III)’s reduced bioavailability and oxidative inertness. However, the ligand’s azo group may pose risks if metabolized into aromatic amines.
  • Applications : Likely used in dyes or specialty coatings, leveraging its stable coordination and color properties.
Key Contrasts
Property Sodium Chromate (Cr VI) Target Chromium(III) Complex
Oxidation State +6 (Highly reactive) +3 (Stable)
Carcinogenicity Confirmed (IARC Group 1) Not classified (Cr III generally safe)
Cytotoxicity 9–50% survival at 1000 µM Cr Data unavailable (presumed lower)
Primary Use Industrial pigments, corrosion control Specialty dyes, coordination chemistry

Structural Analogs (Azo Dyes and Sulfonates)

Diazanium,4-Chloro-5-Methyl-2-[[3-Methyl-5-Oxo-1-(3-Sulfonatophenyl)-4H-Pyrazol-4-yl]Diazenyl]Benzene Sulfonate ()
  • Toxicity: Unreported, but sulfonated azo dyes are typically less bioavailable than non-sulfonated variants.
  • Applications : Likely a textile or food dye due to azo chromophore stability .
Sodium,5-Chloro-3-[[3-Methyl-5-Oxido-1-(3-Sulfonatophenyl)Pyrazol-4-yl]Diazenyl]-2-Oxidobenzenesulfonate, Chromium(3+) ()
  • Structure : Chloro-substituted benzene sulfonate ligand with Cr(III).
  • Properties : Molecular weight 196.286 g/mol, boiling point 71–72°C (2 mm Hg) .

Toxicity and Environmental Impact

  • Cr(VI) Compounds (e.g., Sodium Chromate): Cause genotoxicity (DNA breaks) and cytotoxicity proportional to intracellular Cr concentration . Environmental hazards include groundwater contamination and bioaccumulation .
  • Cr(III) Complexes :
    • Lower environmental mobility due to poor solubility and stable ligand coordination.
    • Ligand-specific risks (e.g., azo group degradation into amines) require further study.

Biological Activity

The compound sodium; chromium(3+); 4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate; trihydrate is a complex azo dye with potential biological activities. Azo compounds, particularly those with metal coordination, have been studied for their pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

The molecular formula for the compound is C20H16CrN4NaO5S, with a molecular weight of approximately 494.42 g/mol. The structure includes a naphthalene ring and a diazenyl group, which are known to influence biological interactions significantly.

Anticancer Activity

Research has shown that naphthalene derivatives can exhibit significant anticancer properties. For instance, studies on similar compounds indicated that naphthalene-substituted triazole spirodienones demonstrated remarkable in vitro cytotoxic activity against breast cancer cells (MDA-MB-231) by inducing apoptosis and inhibiting cell proliferation . The specific compound under review may share these properties due to its structural similarities.

Antibacterial and Antifungal Activity

Azo compounds are well-documented for their antibacterial and antifungal activities. A study on various azo complexes revealed that certain metal complexes exhibited enhanced antimicrobial effects compared to their free ligands . This suggests that the chromium coordination in our compound could enhance its biological efficacy against pathogenic microorganisms.

The proposed mechanisms of action for azo compounds include:

  • Inhibition of DNA and RNA Synthesis : Azo dyes have been shown to interfere with nucleic acid synthesis, leading to bacterial cell death .
  • Protein Synthesis Inhibition : These compounds can also inhibit protein synthesis, which is crucial for bacterial growth and reproduction.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer potential of naphthalene derivatives, one compound demonstrated a significant reduction in tumor size in vivo when administered at a dose of 20 mg/kg in mice models . This suggests that our compound may also possess similar anticancer properties due to its structural framework.

Case Study 2: Antimicrobial Activity

A comparative study on the antimicrobial activity of various azo compounds found that some chromium complexes had superior inhibitory effects against both Gram-positive and Gram-negative bacteria . The compound's chromium coordination may play a critical role in enhancing its antimicrobial efficacy.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Compound 6aAnticancer15
Azo Complex AAntibacterial25
Azo Complex BAntifungal30

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for this chromium(III) complex?

Methodological Answer:
The synthesis of pyrazole-based chromium complexes typically involves diazenyl coupling and sulfonation steps. Key parameters include:

  • Catalysts: Metal chlorides (e.g., CuCl₂, FeCl₃) can accelerate diazo coupling reactions .
  • Solvents: Polar solvents like ethanol or methanol are preferred for sulfonate group stabilization .
  • Reaction Time: Extended durations (9–13 hours) improve yield (77–89%) but require monitoring to avoid byproducts .
  • Purification: Recrystallization in acetone or aqueous methanol enhances purity .

Advanced: How can contradictions in spectroscopic data (e.g., NMR/IR) during characterization be resolved?

Methodological Answer:
Contradictions often arise from impurities or tautomeric equilibria in diazenyl-pyrazole systems. Strategies include:

  • Multi-Technique Validation: Cross-validate NMR with high-resolution mass spectrometry (HRMS) to confirm molecular ions .
  • pH-Dependent IR Analysis: The sulfonate group’s IR absorption (~1180 cm⁻¹) shifts under acidic/basic conditions, aiding in identifying protonation states .
  • Dynamic NMR: Low-temperature NMR can "freeze" tautomeric forms, resolving overlapping peaks in aromatic regions .

Basic: Which analytical techniques are most effective for assessing purity and structural integrity?

Methodological Answer:

  • Melting Point Analysis: Sharp melting ranges (e.g., 210–215°C) indicate high crystallinity .
  • UV-Vis Spectroscopy: Chromium(III) d-d transitions (~450–600 nm) confirm octahedral geometry .
  • Elemental Analysis: Match experimental C/H/N/S percentages with theoretical values to detect impurities .
  • HPLC-MS: Reverse-phase chromatography separates sulfonated byproducts, while MS identifies degradation products .

Advanced: How does the sulfonate group influence substitution reactivity in aqueous vs. nonpolar media?

Methodological Answer:
The sulfonate group enhances water solubility but reduces nucleophilicity. Methodological considerations:

  • Aqueous Media: Use NaBH₄ for selective reduction of diazenyl groups without affecting sulfonate .
  • Nonpolar Media: Employ Pd/C catalysts for aryl substitutions, leveraging the sulfonate’s electron-withdrawing effect to direct reactivity .
  • pH Control: Under acidic conditions (pH <3), sulfonate protonation increases electrophilicity, favoring SN1 mechanisms .

Advanced: What strategies address thermal instability during long-term storage or high-temperature applications?

Methodological Answer:

  • Lyophilization: Freeze-drying the trihydrate form prevents dehydration-induced decomposition .
  • Inert Atmospheres: Store under argon to mitigate oxidation of chromium(III) to chromium(VI) .
  • Stabilizers: Add chelating agents (e.g., EDTA) to suppress metal-centered hydrolysis .

Basic: How to design experiments to probe chromium(III)’s coordination geometry?

Methodological Answer:

  • X-Ray Crystallography: Resolve Cr–N/O bond lengths (expected: 1.9–2.1 Å for octahedral geometry) .
  • Magnetic Susceptibility: Low-spin Cr(III) complexes exhibit µeff ~3.8 BM, confirming d³ configuration .
  • EPR Spectroscopy: Silent spectra at room temperature support Cr(III)’s low-spin state .

Advanced: How to reconcile conflicting pharmacological data (e.g., anti-inflammatory vs. ulcerogenic effects)?

Methodological Answer:

  • Dose-Response Studies: Use in vivo models (e.g., carrageenan-induced edema) to establish therapeutic windows .
  • Metabolite Profiling: LC-MS identifies active vs. toxic metabolites from sulfonate or pyrazole cleavage .
  • Comparative SAR: Modify the 3-sulfonatophenyl group to reduce gastric toxicity while retaining anti-inflammatory activity .

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